molecular formula C13H18N2O3 B3053362 tert-butyl N-[(2-methylbenzoyl)amino]carbamate CAS No. 5335-34-2

tert-butyl N-[(2-methylbenzoyl)amino]carbamate

Cat. No.: B3053362
CAS No.: 5335-34-2
M. Wt: 250.29 g/mol
InChI Key: CDXONFDABIHHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylbenzoyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted carbamates and ureas

Scientific Research Applications

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another carbamate used as a protecting group.

    Benzyl carbamate: Similar protecting group with a benzyl moiety.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis.

Uniqueness

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate is unique due to its specific combination of tert-butyl and 2-methylbenzoyl groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-7-5-6-8-10(9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXONFDABIHHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367031
Record name tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-34-2
Record name tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(2-methylbenzoyl)amino]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.